3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane
Description
Properties
IUPAC Name |
3,9-bis(ethenyl)-1,5,7,11-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-9-5-12-11(13-6-9)14-7-10(4-2)8-15-11/h3-4,9-10H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVUKEHZVYZUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC2(OC1)OCC(CO2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Architectural Significance of the Spiro 5.5 Undecane Skeleton
The spiro[5.5]undecane framework is a core structure in a class of molecules known as spiro compounds, which are characterized by having at least two rings linked by a single common atom. wikipedia.org This architectural feature imparts a rigid, three-dimensional conformation that is of significant interest in various fields of chemistry. researchgate.net The spiro atom, a quaternary carbon in this case, forces the two rings into perpendicular planes, creating a well-defined and sterically demanding molecular shape.
This distinct three-dimensional nature is a key advantage in applications such as drug discovery, where the ability to interact with the specific topography of a target protein is crucial. researchgate.net The rigidity of the spiro[5.5]undecane skeleton helps in fine-tuning the conformational and physicochemical properties of a molecule. researchgate.net In materials science, this framework can be used to create polymers with unique thermal and mechanical properties.
Table 1: Physicochemical Properties of 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane
| Property | Value |
|---|---|
| CAS Number | 78-19-3 |
| Molecular Formula | C₁₁H₁₆O₄ |
| Molecular Weight | 212.24 g/mol |
| Melting Point | 43-46 °C |
| Boiling Point | 108-110 °C at 2 mmHg |
| Density | 1.251 g/mL at 25 °C |
Data sourced from multiple references. wikipedia.org
Positioning of Diethenyl Moieties Within the Tetraoxaspiro System
The defining reactive features of 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane are the two vinyl (ethenyl) groups attached at the 3 and 9 positions of the bicyclic system. wikipedia.org These terminal double bonds are the primary sites of chemical reactivity, allowing the molecule to participate in various polymerization reactions.
The compound serves as an acetal-type crosslinking agent comonomer. For instance, it has been utilized in the radical emulsion copolymerization of 2-hydroxyethyl methacrylate (B99206) and in the synthesis of acid-degradable core-crosslinked micelles. In the presence of strong acids, it can react with diols to form rubber-like polymers that can be further crosslinked into hard resins. wikipedia.org
Furthermore, this compound is a key precursor for its isomer, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). wikipedia.org This isomerization involves shifting the double bonds from the terminal vinyl position to form exocyclic double bonds. DETOSU is a highly reactive monomer used in the formation of polyorthoesters. wikipedia.org
Table 2: Compound Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3,9-Diethenyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
| InChI | 1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4,9-10H,1-2,5-8H2 |
| InChI Key | OOXMQACSWCZQLX-UHFFFAOYSA-N |
| SMILES | C=CC1OCC2(CO1)COC(OC2)C=C |
Data sourced from multiple references. wikipedia.orgchemicalbook.com
Historical Context and Evolution of Research on Spiroacetal Compounds
Classical Condensation Approaches from Polyols and Unsaturated Aldehydes
The most established method for synthesizing this compound involves the condensation reaction of a polyol with an unsaturated aldehyde. This approach is a direct application of the principles of acetal formation.
The synthesis is achieved through the reaction of pentaerythritol with propenal, also known as acrolein. wikipedia.org In this reaction, the four hydroxyl groups of one pentaerythritol molecule react with two molecules of propenal to form the stable spiroacetal structure. This condensation reaction was first described in 1950. wikipedia.org The stoichiometry of the reaction requires a 1:2 molar ratio of pentaerythritol to propenal to form the desired diallyl acetal. wikipedia.org
The formation of the acetal is an equilibrium reaction that requires an acidic catalyst to proceed at a reasonable rate.
Catalytic Systems: The reaction is typically conducted at an acidic pH, generally between 3 and 5. wikipedia.org Common catalysts include strong protic acids such as p-toluenesulfonic acid (PTSA) or mineral acids. Heterogeneous acid catalysts can also be employed to simplify catalyst removal after the reaction.
Reaction Conditions: A general synthesis method for acetals involves reacting the alcohol with an excess of the aldehyde. wikipedia.org A key challenge in this synthesis is the removal of water, which is formed as a byproduct. To drive the reaction equilibrium towards the product side, the water must be continuously removed from the reaction mixture. The most common technique to achieve this is azeotropic distillation using an organic solvent that is immiscible with water, such as benzene (B151609) or toluene. wikipedia.org However, this presents challenges due to the properties of propenal, which is highly volatile and prone to polymerization at the elevated temperatures needed for distillation. wikipedia.org
| Parameter | Condition | Purpose / Rationale | Reference |
|---|---|---|---|
| Reactants | Pentaerythritol, Propenal (Acrolein) | Forms the spiroacetal backbone and vinyl functional groups. | wikipedia.org |
| Catalyst | Acidic (e.g., p-toluenesulfonic acid) | To protonate the aldehyde carbonyl, activating it for nucleophilic attack by the alcohol. | wikipedia.org |
| pH | 3 - 5 | Optimal range for acid catalysis of acetal formation. | wikipedia.org |
| Solvent | Toluene, Benzene | Forms an azeotrope with water for its removal via a Dean-Stark apparatus. | wikipedia.org |
| Water Removal | Azeotropic Distillation | Shifts the reaction equilibrium towards the product by removing the water byproduct. | wikipedia.org |
Optimizing the synthesis is crucial to maximize the yield of the desired product while minimizing the formation of by-products. Key parameters for optimization include temperature, catalyst concentration, and the rate of water removal. The reaction temperature must be carefully controlled to be high enough for efficient azeotropic distillation but low enough to prevent the significant polymerization of propenal. wikipedia.org The concentration of the acid catalyst also needs to be optimized; too low a concentration results in a slow reaction, while too high a concentration can promote side reactions. Efficient stirring is necessary to ensure proper mixing of the reactants, especially in heterogeneous systems.
Advanced Synthetic Strategies for Analogues and Derivatives
While the direct condensation of pentaerythritol and propenal is the standard route, advanced strategies are employed to synthesize analogues and derivatives with tailored properties. For instance, the isomeric ketene (B1206846) acetal monomer, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), is derived from this compound. wikipedia.org
Furthermore, research into related spiro compounds has led to the synthesis of analogues where the oxygen atoms in the spirocyclic core are replaced by other heteroatoms. An example is the synthesis of 3,9-dimethylidene-1,5,7,11-tetrathiaspiro[5.5]undecane, a sulfur-containing analogue, which offers the potential for polymers with different mechanical and refractive properties. researchgate.net Investigations into other 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives have also been conducted to explore their unique stereochemical properties, such as axial chirality. nih.gov
Purification Techniques for Isolating High-Purity this compound
Obtaining the pure compound is essential for its subsequent applications. The crude product from the synthesis often contains unreacted starting materials, oligomeric by-products, and products from side reactions.
Initial purification can be attempted by fractional distillation under reduced pressure. wikipedia.org However, this method can be complicated by the presence of by-products and the potential for rearrangement of the double bonds at elevated temperatures. wikipedia.org
For obtaining a high-purity solid, repeated recrystallization is the preferred method. wikipedia.org The crude product, which may be an oil due to impurities, can be crystallized from various solvents. Effective solvent systems include hydrocarbons like pentane (B18724) or n-hexane, as well as aqueous methanol (B129727). wikipedia.org The pure compound is a white crystalline solid. wikipedia.org
| Property | Value | Reference |
|---|---|---|
| Appearance | White crystalline powder/solid | wikipedia.org |
| Melting Point | 43–46 °C | wikipedia.orgsigmaaldrich.com |
| Boiling Point | 108-110 °C at 2 mmHg | sigmaaldrich.com |
| Purity (Assay) | ≥98% |
Electrophilic and Nucleophilic Addition Reactions at the Vinylic Centers
The two ethenyl (vinyl) groups of the molecule are susceptible to both electrophilic and nucleophilic attacks, providing pathways to a variety of substituted ethane (B1197151) derivatives. These reactions are fundamental to modifying the molecule's structure and properties.
Addition reactions to the vinyl groups of this compound are governed by established principles of regioselectivity and stereoselectivity.
Regioselectivity: Since the two vinyl groups are identical, the initial addition of an unsymmetrical reagent to one of the double bonds does not present a regioselective challenge. However, the reaction follows Markovnikov's rule in the case of electrophilic additions of protic acids (HX) or in reactions like halohydrin formation. In these cases, the electrophile (e.g., H⁺ or Br⁺) adds to the terminal carbon of the double bond (CH₂), leading to the formation of a more stable secondary carbocation on the adjacent carbon. The subsequent attack by the nucleophile occurs at this more substituted position. stackexchange.commasterorganicchemistry.com In nucleophilic additions, particularly those involving electron-poor alkenes (Michael additions), the nucleophile attacks the carbon atom that is β to the electron-withdrawing group. While the vinyl groups in this specific spiro-acetal are not strongly activated, this principle becomes relevant in catalyzed reactions.
Stereoselectivity: The stereochemical outcome of additions to the double bonds can be either syn (addition to the same face of the double bond) or anti (addition to opposite faces). mdpi.com Electrophilic addition of halogens (Cl₂ or Br₂), for instance, typically proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in a stereospecific anti-addition. libretexts.org The planarity of the double bond allows the initial electrophilic attack to occur from either the top or bottom face. If the molecule is achiral, this can lead to the formation of a racemic mixture of enantiomers. chemistrysteps.com
The addition reactions at the vinylic centers lead to the formation of various difunctional derivatives, which can serve as specialized monomers.
Alkoxy- and Acyl-Adducts: Alcohols and carboxylic acids can undergo nucleophilic addition to the vinyl groups. For example, methanol adds to form the corresponding 3,9-bis(1-methoxyethyl) derivative, and acetic acid yields the 3,9-bis(1-acetoxyethyl) derivative. These reactions typically require catalysis to proceed efficiently.
Halogeno-Adducts: Electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily. The reaction would involve the formation of a vicinal dihalide at each of the original vinyl groups, yielding a tetrahalogenated spiro-undecane derivative. The mechanism proceeds via anti-addition. libretexts.org
Cyano-Adducts: The addition of hydrogen cyanide (HCN) across the double bonds, known as hydrocyanation, can produce cyano-ethane derivatives. This reaction is not spontaneous and typically requires a transition-metal catalyst, such as a nickel(0) complex. tue.nlresearchgate.net The process involves the formation of a nitrile, which is a versatile functional group for further chemical transformations. tue.nl
Table 1: Examples of Addition Reactions and Resulting Derivatives
| Reagent Type | Specific Reagent | Adduct Type | Expected Functional Group |
| Alcohol | Methanol (CH₃OH) | Alkoxy- | -CH(OCH₃)CH₃ |
| Carboxylic Acid | Acetic Acid (CH₃COOH) | Acyl- | -CH(OCOCH₃)CH₃ |
| Halogen | Bromine (Br₂) | Halogeno- | -CH(Br)CH₂Br |
| Cyanide | Hydrogen Cyanide (HCN) | Cyano- | -CH(CN)CH₃ |
Isomerization and Rearrangement Pathways
One of the most significant reactions of this compound is its isomerization to a more reactive and thermodynamically stable isomer.
The compound undergoes a facile double bond migration from the terminal (vinyl) position to an internal position, converting the two vinyl groups into ethylidene groups. This rearrangement transforms the diallyl acetal into a diketene (B1670635) acetal, 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). This isomerization is a key step as DETOSU is a highly reactive monomer used in the synthesis of polyorthoesters.
The mechanism of this rearrangement depends on the catalyst employed:
Base-Catalyzed Mechanism: In the presence of a strong base, such as potassium tert-butoxide, the reaction proceeds via the abstraction of a proton from the carbon atom adjacent to the double bond (the allylic position). This deprotonation forms a resonance-stabilized carbanion. Subsequent protonation of this intermediate, typically at the terminal carbon, leads to the formation of the more thermodynamically stable internal double bond of the ethylidene group. saskoer.ca
Photochemical Mechanism: When catalyzed by iron pentacarbonyl (Fe(CO)₅) under UV irradiation, the isomerization is believed to proceed through a π-allyl metal complex. The iron carbonyl catalyst coordinates to the double bond, facilitating a 1,3-hydrogen shift. This process effectively moves the double bond from the terminal to the internal position, yielding the ethylidene structure. polymtl.ca
The efficiency and completeness of the conversion to DETOSU are highly dependent on the reaction conditions. Key factors include the choice of catalyst, solvent, and temperature.
Catalyst: Strong bases like potassium tert-butoxide in solvents such as ethylenediamine (B42938) are highly effective. Photochemical methods using iron pentacarbonyl in a non-polar solvent like pentane also achieve high conversion.
Temperature: The base-catalyzed reactions are often carried out at elevated temperatures to ensure a sufficient reaction rate and drive the equilibrium towards the more stable product.
Purity: The starting material's purity is crucial, as impurities can interfere with the catalyst and lead to side reactions. The reaction is often performed under an inert atmosphere to prevent side reactions with oxygen or moisture.
Table 2: Catalytic Systems for Isomerization to DETOSU
| Catalyst Type | Specific Catalyst/System | Conditions |
| Alkaline Medium | Potassium tert-butoxide in ethylenediamine | Elevated temperature |
| Alkaline Medium | n-Butyllithium in ethylenediamine | Elevated temperature |
| Photochemical | Iron pentacarbonyl (Fe(CO)₅) in pentane | UV irradiation, reflux |
Derivatization Strategies for Tailored Monomer Synthesis
The chemical reactivity of this compound allows for several derivatization strategies aimed at producing monomers with specific properties for polymer synthesis.
Isomerization to DETOSU: The most prominent strategy is the rearrangement to 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). The resulting diketene acetal structure is highly reactive towards nucleophilic addition, particularly with diols, making it a key monomer for producing biodegradable polyorthoesters.
Functionalization via Addition Reactions: The addition reactions described in section 3.1 provide a direct route to functionalized spiro-monomers. By introducing groups such as hydroxyl (via hydrolysis of acyl-adducts), halogen, or cyano moieties, the properties of the resulting polymers, such as polarity, reactivity, and thermal stability, can be tailored.
Use as a Cross-linking Agent: The parent molecule, with its two polymerizable vinyl groups, can be used directly as a cross-linking comonomer in radical polymerization reactions. khanacademy.org When copolymerized with other monomers, it creates network polymers with increased rigidity and modified thermal and mechanical properties. This is particularly useful in the synthesis of hydrogels and specialty resins. libretexts.orgresearchgate.net
Polymerization Pathways and Polymer Architecture Design Incorporating the Spiroacetal Core
Chain-Growth Polymerization Mechanisms Involving Diethenyl Moieties
The presence of two terminal vinyl (ethenyl) groups makes 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane an ideal monomer for chain-growth polymerization, particularly through radical-mediated mechanisms. These reactions leverage the reactivity of the carbon-carbon double bonds to build high-molecular-weight polymer chains.
As a divinyl monomer, the radical polymerization of this compound typically leads to the formation of highly crosslinked, three-dimensional networks. orgasynth.com When subjected to radical initiators, both vinyl groups can react and participate in chain propagation, connecting multiple polymer chains together. This process is fundamental to its application as a crosslinking agent, where it is added to formulations to enhance the mechanical strength, thermal stability, and solvent resistance of the final polymer. sigmaaldrich.com The resulting thermoset materials are insoluble and infusible.
The synthesis of a purely linear polymer, where only one vinyl group per monomer unit reacts, is challenging but can be conceptually achieved under carefully controlled conditions, such as low monomer concentrations or through specialized polymerization techniques that favor intramolecular cyclization over intermolecular crosslinking. However, the predominant application involves leveraging its difunctionality to create robust, crosslinked systems. Radical polymerization of related spiro-compounds, such as 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane, has been investigated, noting that polymer formation may require specific initiators and elevated temperatures, for instance using di-tert-butyl peroxide (DTBP) at 130°C, whereas initiators like AIBN or BPO were ineffective at lower temperatures. researchgate.net
This compound is frequently copolymerized with other vinylic monomers to impart specific properties to the resulting polymer. In these reactions, it often serves as a crosslinking agent, introducing acid-labile spiroacetal linkages into the polymer backbone. This incorporation allows for the creation of degradable materials that can break down under specific environmental conditions, such as low pH.
A notable example is its use in the radical emulsion copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA). The resulting copolymer network combines the hydrophilicity of HEMA with the crosslinking and degradable nature of the spiroacetal monomer. Such materials have been explored for biomedical applications, including the development of biocompatible copolymers for controlled drug delivery systems. The spiroacetal units within the crosslinked structure can be hydrolyzed, leading to the degradation of the polymer matrix and the release of an encapsulated agent.
Table 1: Examples of Copolymerization Involving this compound
| Comonomer | Polymerization Type | Key Feature of Resulting Polymer | Application Area |
| 2-Hydroxyethyl Methacrylate (HEMA) | Radical Emulsion Copolymerization | Acid-degradable, crosslinked network | Controlled Drug Delivery |
| Various Acrylics/Methacrylates | Radical Polymerization | Core-crosslinked micelles with degradable core | Drug Delivery Systems |
Step-Growth Polymerization and Network Formation
Beyond the direct polymerization of its vinyl groups, the spiroacetal structure is a cornerstone for creating polymers through step-growth mechanisms, most notably through its isomeric derivative, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU).
This compound serves as the precursor for DETOSU, a key monomer in the synthesis of polyorthoesters (POEs). nih.govwikipedia.org DETOSU is formed by the isomerization of the diethenyl compound, which shifts the double bonds from a terminal (vinyl) to an internal (ethylidene) position. nih.govwikipedia.org
DETOSU undergoes a polyaddition reaction with diols in a step-growth polymerization process to form POEs. polyvation.com This reaction is a defining method for creating a major class of biodegradable polymers. chimia.ch The polymerization proceeds via the reaction of the hydroxyl groups of the diol with the activated double bonds of the diketene (B1670635) acetal (B89532) structure of DETOSU. By carefully selecting the diol comonomers, the physicochemical properties of the resulting polyorthoester, such as its degradation rate and mechanical flexibility, can be precisely controlled. polyvation.comchimia.ch These polymers are known for their surface-eroding degradation behavior and are extensively used in controlled drug delivery applications. polyvation.comchimia.ch
The vinyl groups of this compound can react directly with diols and diacids under acidic conditions to form crosslinked networks. wikipedia.org In the presence of a strong acid catalyst, such as boron trifluoride diethyl etherate, a reaction occurs where the diol or diacid adds across the vinyl double bonds. wikipedia.org This process can initially form rubber-like polymers, which can be further cured at elevated temperatures with additional acid to yield hard, thermosetting resins. wikipedia.org This pathway provides a direct route to creating crosslinked materials from the diethenyl monomer without first isomerizing it to DETOSU, offering a different set of polymer structures and properties compared to the polyorthoesters.
In polymer and coating formulations, viscosity control is critical for application and processing. Reactive diluents are monomers or oligomers added to a formulation to reduce its viscosity, which then react and become a part of the final cured polymer network. This approach is central to developing high-solids and low-Volatile Organic Compound (VOC) coatings. paint.org
This compound can function as a reactive diluent. As a liquid monomer that is fully incorporated into the polymer during curing, it lowers the initial viscosity of resin systems (like epoxies or polyesters) without contributing to VOC emissions. Its two vinyl groups ensure it efficiently crosslinks into the polymer matrix, contributing to the final network's density and rigidity. orgasynth.com This dual function—reducing viscosity and enhancing final properties—makes it a valuable component in the formulation of advanced coatings, adhesives, and composite resins. orgasynth.com
Spiroacetal Ring-Opening Polymerization
The tetraoxaspiro[5.5]undecane core is susceptible to ring-opening polymerization (ROP), a process that allows for the creation of linear polymers with the spiroacetal components integrated into the polymer backbone. This method is particularly significant for developing materials with controlled degradation profiles.
Cationic ring-opening polymerization (CROP) is the primary pathway for polymerizing cyclic acetals like the spiroacetal core of this compound. rsc.orgresearchgate.net The mechanism is initiated by an acid, which protonates one of the oxygen atoms in the spiroacetal ring. This protonation creates a positive charge and weakens a carbon-oxygen bond, making the ring susceptible to nucleophilic attack.
The polymerization proceeds through an "active chain end" mechanism. rsc.org The key steps are:
Initiation: A proton (H+) from an acid catalyst attacks an oxygen atom of the spiroacetal monomer, forming a secondary oxonium ion. This is followed by the opening of one of the rings to generate a carbocation, which is stabilized by the adjacent oxygen atom.
Propagation: A neutral monomer molecule acts as a nucleophile, attacking the activated, electrophilic chain end. This attack opens the ring of the incoming monomer and regenerates the active propagating species at the new chain end. This process repeats, leading to the growth of the polymer chain.
The propagation can proceed via two distinct pathways, analogous to SN1 and SN2 reactions. researchgate.net The specific pathway is influenced by factors such as the stability of the resulting cation and the reaction conditions. During polymerization, intramolecular transacetalization, or "backbiting," can occur, where the active chain end attacks an acetal linkage along its own chain. This can lead to the formation of cyclic oligomers, a common feature in the CROP of cyclic acetals. rsc.org
The incorporation of acid-cleavable spiroacetal units into the polymer backbone is a deliberate design strategy for creating environmentally benign or stimuli-responsive materials. tum.deresearchgate.net These polymers are stable under neutral or basic conditions but can be rapidly degraded when exposed to an acidic environment. tum.demdpi.com
The degradation process is essentially the reverse of acid-catalyzed ring-opening polymerization. In the presence of acid and a nucleophile like water, the acetal linkages are hydrolyzed, breaking down the polymer chain into smaller, soluble molecules and oligomeric byproducts. tum.de This property is highly desirable for applications such as transient electronics or controlled drug delivery systems, where the material is designed to disappear or release a payload in response to an acidic trigger, such as within a cell's lysosome. mdpi.com
The degradation rate of these polymers can be precisely controlled. For instance, by creating copolymers that integrate both highly sensitive linear acetal units and more robust spiroacetal units, it is possible to tailor the material's breakdown speed. rsc.org The linear units facilitate rapid initial hydrolysis, while the spiroacetal components may degrade more slowly, allowing for a programmed degradation profile. rsc.org
| Polymer Design Strategy | Key Feature | Resulting Property |
| Homopolymerization | Spiroacetal units form the entire polymer backbone. | Uniformly acid-degradable material. |
| Copolymerization | Integration of spiroacetal units with other monomers (e.g., linear acetals). | Tunable degradation rates and tailored thermomechanical properties. rsc.org |
| Amphiphilic Architectures | Synthesis of polymers with both hydrophobic and hydrophilic segments containing spiroacetals. | Self-assembly into nanoparticles that degrade and release cargo in acidic environments. mdpi.com |
Specialized Polymer Derivatization and Integration into Hybrid Systems
The diethenyl (divinyl) functionalities of this compound provide reactive sites for post-polymerization modification or for integrating the spiroacetal unit into different polymer families, such as silicones, to create hybrid materials with unique combinations of properties.
Hydrosilylation is a highly efficient and versatile chemical reaction that involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). semanticscholar.org This reaction is widely used in silicone chemistry to create new materials and to crosslink silicone elastomers. semanticscholar.orgsciepub.com
The two vinyl groups on the this compound molecule make it an ideal candidate for integration with polysiloxanes (silicone polymers) that contain Si-H functional groups. The reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst, and results in the formation of a stable silicon-carbon (Si-C) bond. sciepub.comnih.gov
There are two primary ways this integration can be achieved:
Grafting: The spiroacetal monomer can be attached as a pendant side group onto a polysiloxane backbone. This modifies the properties of the silicone, for example, by introducing an acid-degradable component. nih.gov
Crosslinking: Because the spiroacetal monomer has two vinyl groups, it can react with Si-H groups on two different polysiloxane chains, acting as a crosslinking agent. This creates a network structure, transforming a liquid silicone polymer into a solid elastomer or gel. rsc.org
This creation of a silicone-spiroacetal hybrid polymer combines the desirable properties of both materials: the thermal stability, flexibility, and biocompatibility of silicones with the designed degradability of the spiroacetal linkage. mdpi.com Such hybrid materials are of interest for advanced applications in coatings, biomedical devices, and specialty elastomers.
| Reaction Component | Role in Hydrosilylation | Resulting Structure |
| This compound | Provides two C=C (vinyl) groups. | Crosslinker or Grafted Side-Chain |
| Hydride-functional Polysiloxane (e.g., Poly(methylhydrosiloxane)) | Provides Si-H bonds. | Polymer Backbone |
| Platinum Catalyst (e.g., Karstedt's catalyst) | Catalyzes the addition of Si-H across the C=C bond. | N/A |
Advanced Spectroscopic and Computational Characterization of 3,9 Diethenyl 1,5,7,11 Tetraoxaspiro 5.5 Undecane and Its Derivatives
Mass Spectrometry for Fragmentation Analysis and Structural Elucidation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of compounds through the analysis of their fragmentation patterns upon ionization.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns of Spiro Compounds
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. For spiro compounds, fragmentation is often initiated by cleavage of bonds adjacent to the spiro center due to the inherent strain and the stability of the resulting fragments. aip.org
In the case of tetraoxaspiro[5.5]undecane derivatives, the initial ionization event typically involves the removal of an electron from one of the oxygen atoms. The molecular ion peak (M+) may be observed, though it can be weak for some aliphatic compounds. The fragmentation of the spiroacetal core is a key feature in their EI-MS spectra.
Identification of Diagnostic Ions and Cleavage Pathways within the Tetraoxaspiro Core
The fragmentation of the 2,4,8,10-tetraoxaspiro[5.5]undecane core, the parent structure of the title compound, shows characteristic patterns. aip.org Primary cleavage of the Cspiro–C bond is a typical dissociation pathway. aip.org This can lead to the formation of a stable 5-methylene-1,3-dioxane radical cation. The presence of the diethenyl substituents in 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane introduces additional fragmentation pathways.
Key fragmentation pathways for the tetraoxaspiro core include:
Ring Opening: Cleavage of a C-O bond within one of the dioxane rings, followed by further fragmentation.
Spiro Center Cleavage: Scission of the bonds around the central spiro carbon atom, leading to the separation of the two dioxane rings.
Loss of Substituents: Elimination of the vinyl groups or fragments thereof.
The identification of diagnostic ions is crucial for structural confirmation. For the tetraoxaspiro core, fragments corresponding to the loss of formaldehyde (B43269) (CH₂O) or larger portions of the dioxane ring are often observed. The presence of vinyl groups would likely lead to characteristic ions resulting from allylic cleavage or rearrangements involving the double bonds.
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| [M]+ | C₁₁H₁₆O₄⁺ | Molecular Ion |
| [M-27]+ | [M-C₂H₃]⁺ | Loss of a vinyl group |
| [M-43]+ | [M-C₂H₃O]⁺ | Cleavage involving the vinyl and adjacent oxygen |
| [M-CH₂O]+ | [M-30]+ | Loss of formaldehyde from a dioxane ring |
| Varies | Dioxane ring fragments | Ring cleavage pathways |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry offer powerful tools to complement experimental data, providing detailed information on molecular structure, electronic properties, and reactivity.
Ab Initio Molecular Orbital Calculations for Electronic Structure and Reactivity Prediction
Ab initio molecular orbital calculations, based on first principles of quantum mechanics, provide accurate descriptions of the electronic structure of molecules. dtic.mil These methods can be employed to determine optimized geometries, vibrational frequencies, and energies of different conformers of this compound. nih.gov For instance, studies on similar spiro compounds have utilized ab initio methods to investigate their thermodynamic properties. nih.gov
Such calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is invaluable for predicting the reactivity of the molecule, such as the susceptibility of the vinyl groups to electrophilic attack or radical addition.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost. DFT is particularly well-suited for studying reaction mechanisms by locating transition states and calculating activation energies. For this compound, DFT could be used to investigate various reactions, including:
Polymerization: The vinyl groups are susceptible to polymerization. DFT can model the initiation, propagation, and termination steps of this process.
Ring-Opening Reactions: The spiroacetal core can undergo acid-catalyzed hydrolysis. DFT can elucidate the mechanism of this reaction, identifying key intermediates and transition states.
Cycloaddition Reactions: The vinyl groups can participate in cycloaddition reactions. DFT can predict the feasibility and stereoselectivity of such transformations.
Studies on other complex organic reactions have demonstrated the power of DFT in untangling intricate reaction pathways and predicting stereochemical outcomes. rsc.orgrsc.org
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, aiding in the interpretation of experimental spectra. For this compound, these predictions can be highly valuable.
NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. github.iofrontiersin.org This is particularly useful for assigning signals in complex spectra and for distinguishing between different stereoisomers.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities calculated using DFT can be used to generate a theoretical IR spectrum. This can help in assigning experimental IR bands to specific vibrational modes of the molecule.
Mass Spectrometry: While direct prediction of EI-MS fragmentation patterns is challenging, computational methods can be used to calculate the energies of various fragment ions, helping to rationalize the observed fragmentation pathways.
| Spectroscopic Technique | Predicted Parameter | Computational Method | Application |
|---|---|---|---|
| NMR | Chemical Shifts (¹H, ¹³C) | DFT (e.g., GIAO) | Structural elucidation, stereoisomer differentiation |
| IR | Vibrational Frequencies | DFT | Assignment of experimental absorption bands |
| Mass Spectrometry | Fragment Ion Stabilities | Ab initio, DFT | Rationalization of fragmentation pathways |
Application of Advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopies for Mechanistic Studies
The elucidation of reaction mechanisms involving this compound, a spiroacetal with reactive vinyl ether groups, relies heavily on the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for probing the intricate details of polymerization and other chemical transformations at a molecular level. These methods provide real-time and structural information, which is crucial for understanding reaction kinetics, identifying intermediates, and characterizing final product structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy offers a profound insight into the structural and dynamic processes occurring during the reactions of this compound. While standard one-dimensional ¹H and ¹³C NMR are fundamental for basic structural confirmation, more sophisticated multi-pulse and multi-dimensional techniques are indispensable for detailed mechanistic investigations. ipfdd.de
For instance, in the context of cationic polymerization of the diethenyl functionalities, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. These techniques help to establish connectivity between protons and carbons, which is vital for distinguishing between different polymerization pathways, such as linear chain growth versus cross-linking.
Variable temperature NMR experiments can be particularly insightful for studying the conformational behavior of the tetraoxaspiro[5.5]undecane ring system and its derivatives. nih.govresearchgate.net By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine thermodynamic parameters associated with conformational changes and to identify the predominant conformations at different temperatures.
The table below summarizes key ¹H and ¹³C NMR chemical shifts for the monomer, this compound, which serve as a baseline for mechanistic studies.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Spiro Carbon (C6) | - | 95.8 | C1, C5, C7, C11 |
| Methylene (C1, C5, C7, C11) | 3.8 - 4.2 (m) | 70.5 | C6, C2/C4, C8/C10 |
| Acetal (B89532) (C2, C8) | 4.9 (dd) | 102.3 | C1, C5, C3, C9 |
| Vinyl CH (C3, C9) | 6.5 (dd) | 151.2 | C2, C8, C4, C10 |
| Vinyl CH₂ (C4, C10) | 4.2 (dd), 4.0 (dd) | 88.7 | C3, C9 |
Note: The data presented in this table is representative and may vary based on the solvent and experimental conditions.
During polymerization, the disappearance of the vinyl proton signals at ~6.5, 4.2, and 4.0 ppm, and the vinyl carbon signals at ~151.2 and 88.7 ppm can be monitored to determine the reaction kinetics. The emergence of new signals in the aliphatic region of the spectrum would indicate the formation of the polymer backbone.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for monitoring the progress of chemical reactions in real-time. researchgate.net It is especially useful for studying the polymerization of vinyl ethers, as the characteristic vibrational frequencies of the functional groups involved can be easily identified and tracked.
In the case of this compound, the IR spectrum is characterized by strong absorption bands corresponding to the C=C stretching of the vinyl groups and the C-O-C stretching of the spiroacetal moiety. The progress of polymerization can be followed by monitoring the decrease in the intensity of the vinyl group absorption bands.
The table below lists some of the key IR absorption bands for this compound and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | =C-H (Vinyl) |
| 2950-2850 | C-H stretch | -C-H (Aliphatic) |
| 1640-1620 | C=C stretch | Vinyl Ether |
| 1200-1000 | C-O-C stretch | Spiroacetal |
| 980-960 | C-H bend | =C-H out-of-plane (Vinyl) |
Note: The data presented in this table is representative and may vary based on the sampling method and physical state of the sample.
Real-time FTIR (RT-FTIR) spectroscopy can be employed to obtain kinetic data for the polymerization reaction. researchgate.net By continuously acquiring IR spectra as the reaction proceeds, it is possible to plot the concentration of the vinyl groups as a function of time, from which the rate of polymerization can be determined. This information is crucial for understanding the influence of various reaction parameters, such as initiator concentration and temperature, on the polymerization mechanism.
The combination of advanced NMR and IR spectroscopic techniques provides a comprehensive picture of the reaction mechanisms involving this compound and its derivatives. These methods allow for the detailed characterization of both the starting materials and the resulting products, as well as the real-time monitoring of the reaction progress. The insights gained from these studies are essential for the rational design of new materials with tailored properties.
Emerging Applications and Future Research Trajectories of 3,9 Diethenyl 1,5,7,11 Tetraoxaspiro 5.5 Undecane Chemistry
Development of Novel Polymer Architectures with Tunable Properties
The rigid spiroacetal core of 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane provides a foundation for creating polymers with unique architectures and enhanced physical properties. The presence of two polymerizable vinyl groups allows it to act as a crosslinking agent, leading to the formation of robust polymer networks.
Research has shown that the incorporation of spirocyclic acetal (B89532) units into polymer chains can significantly increase the glass transition temperature (Tg), which enhances the stiffness and operational temperature range of the resulting materials. researchgate.net For example, this compound has been used as a comonomer in the radical emulsion copolymerization of 2-hydroxyethyl methacrylate (B99206) to create biocompatible polymer networks.
A key feature of polymers derived from this spiroacetal is their inherent sensitivity to acidic conditions. researchgate.net The acetal linkages can be selectively cleaved under controlled acidic environments, which allows for the polymer to be de-polymerized. This characteristic is highly desirable for creating chemically recyclable plastics and materials designed for controlled degradation. lu.seresearchgate.net Furthermore, the polymerization of related spiro monomers is known to proceed with minimal volume shrinkage, a critical property for applications in precision moldings and dental fillings. researchgate.net By carefully selecting comonomers and polymerization conditions, the properties of the final polymer, such as degradation rate, mechanical strength, and thermal stability, can be precisely tuned.
| Property | Influence of this compound | Potential Application |
|---|---|---|
| Glass Transition Temperature (Tg) | Increases due to rigid spirocyclic core. researchgate.net | High-performance plastics, stiff materials. |
| Degradability | Acid-sensitive linkages allow for controlled degradation. researchgate.net | Recyclable polymers, drug delivery systems. |
| Crosslinking | Acts as a crosslinking agent via its two vinyl groups. | Hydrogels, robust polymer networks. |
| Volume Change on Polymerization | Potential for low shrinkage during polymerization. researchgate.net | Precision molding, dental composites. |
Exploration of Sustainable Synthesis Routes and Green Chemistry Principles
The synthesis of this compound is traditionally achieved through the acid-catalyzed condensation of pentaerythritol (B129877) with acrolein (propenal). wikipedia.org In line with the principles of green chemistry, current research focuses on making this process more sustainable. nih.gov
A significant step towards sustainability is the use of bio-based feedstocks. Pentaerythritol, one of the key starting materials, can be sourced from renewable bio-based products. acs.org This reduces the reliance on petrochemical precursors. Further greening of the synthesis can be achieved by:
Catalyst Optimization: Employing solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused, minimizing waste.
Solvent Reduction: Developing solvent-free or high-concentration reaction conditions to reduce solvent waste, a major contributor to the environmental impact of chemical processes. semanticscholar.org
Energy Efficiency: Designing processes that operate at lower temperatures and pressures. nih.gov
Atom Economy: Maximizing the incorporation of atoms from the reactants into the final product, a fundamental principle of green chemistry. nih.gov
The development of electrosynthetic methods for other spiro compounds offers a potential future route, providing a metal-free alternative to conventional acid catalysis. rsc.org Applying these green chemistry principles not only reduces the environmental footprint but can also lead to more efficient and cost-effective production of this versatile monomer. semanticscholar.org
Catalytic Transformations Involving the Diethenyl Spiroacetal Framework
The this compound framework is amenable to several key catalytic transformations that unlock its potential in materials science.
Acid-Catalyzed Hydrolysis: The most prominent transformation is the cleavage of the spiroacetal rings under acidic conditions. This reaction is the basis for the chemical recyclability of polymers made from this monomer. The polymer can be broken down into smaller oligomers or back to its constituent monomers, which can then be purified and repolymerized. researchgate.net
Isomerization to Ketene (B1206846) Acetal: The diallyl acetal structure of this compound serves as a precursor to its isomeric ketene acetal, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). wikipedia.org This transformation involves a catalytically induced shift of the double bonds from the allyl to the vinylidene position. DETOSU is a highly reactive monomer used in the synthesis of polyorthoesters, another important class of degradable polymers. wikipedia.org
Reactions of the Vinyl Groups: The diethenyl groups are the primary sites for polymerization, typically via free-radical mechanisms. researchgate.net However, they are also available for other catalytic transformations common to alkenes, such as hydrogenation, hydroformylation, or metathesis, which could be used to synthesize novel, functionalized spiroacetal monomers before polymerization.
These catalytic pathways provide a powerful toolkit for manipulating the spiroacetal framework, enabling its use in recyclable polymer systems and as a precursor to other reactive monomers.
Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science
The study of this compound exemplifies the powerful synergy between organic synthesis and materials science. The ability to design and synthesize a monomer with specific functional groups (vinyls for polymerization, acid-labile acetals for degradation) allows material scientists to create polymers with precisely engineered properties. researchgate.net
A prime example of this interdisciplinary approach is in the biomedical field. Researchers have synthesized biocompatible copolymers using this spiroacetal for drug delivery applications. The resulting polymer network can be loaded with a drug model, such as indomethacin, and the acid-degradable nature of the spiroacetal backbone allows for controlled release of the therapeutic agent in specific physiological environments, such as the acidic microenvironment of a tumor or within cellular endosomes.
This convergence of disciplines enables a "bottom-up" design approach where the properties of a bulk material are dictated by the molecular structure of its monomeric building blocks. accscience.comopenaccessjournals.com The synthetic chemist's ability to create complex monomers like this compound provides the material scientist with the tools to build the next generation of advanced, functional materials. tu-darmstadt.de
Advanced Analytical Methodologies for In-Situ Reaction Monitoring and Characterization
The successful synthesis and polymerization of this compound require advanced analytical techniques for both reaction monitoring and final product characterization. pageplace.de Process Analytical Technology (PAT), which involves in-situ, real-time monitoring, is crucial for understanding and controlling polymerization kinetics. mdpi.commt.com
Spectroscopic Techniques: In-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy are invaluable for monitoring polymerization reactions in real-time. mt.com By tracking the disappearance of the characteristic vibrational bands of the monomer's vinyl groups, researchers can determine the rate of monomer consumption and gain insights into reaction kinetics. mt.comtechnologynetworks.com Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for elucidating the final polymer structure, including monomer composition and tacticity. resolvemass.ca
Time Domain NMR (TD-NMR): This low-field NMR technique is particularly sensitive to changes in molecular mobility. mdpi.com It can be used to monitor the curing process as the liquid monomer is converted into a solid, crosslinked polymer network, providing real-time data on the progression of the polymerization. mdpi.com
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the final polymer. DSC measures key thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm), while TGA provides information on the material's thermal stability and degradation profile. technologynetworks.comresolvemass.ca
| Technique | Application | Information Gained |
|---|---|---|
| FTIR/Raman Spectroscopy | In-situ reaction monitoring. mt.com | Monomer conversion rate, reaction kinetics. |
| NMR Spectroscopy | Structural characterization of polymers. resolvemass.ca | Composition, tacticity, branching. |
| Time Domain NMR (TD-NMR) | Real-time monitoring of curing. mdpi.com | Changes in molecular mobility, polymerization progress. |
| Differential Scanning Calorimetry (DSC) | Thermal property analysis. technologynetworks.com | Glass transition temperature (Tg), melting point (Tm). |
| Thermogravimetric Analysis (TGA) | Thermal stability analysis. technologynetworks.com | Degradation temperature, composition. |
Future Directions in the Design of Responsive and Functional Materials
The unique chemical properties of this compound open up numerous avenues for the future design of responsive and functional materials. The acid-labile nature of the spiroacetal core is a foundational feature for creating "smart" materials that respond to specific chemical stimuli. researchgate.netopenaccessjournals.com
Future research is likely to focus on several key areas:
Stimuli-Responsive Systems: Expanding beyond simple pH-responsiveness to create materials that respond to multiple stimuli, such as temperature and pH, for more complex applications in targeted drug delivery and diagnostics.
Advanced Recyclable Materials: Optimizing the acid-triggered degradation and repolymerization cycle to develop robust, closed-loop recycling systems for high-performance thermosets, which are traditionally difficult to recycle.
Biocompatible and Bioresorbable Materials: Further exploring its use in medical devices, tissue engineering scaffolds, and temporary implants, where the material's ability to degrade into non-toxic, small-molecule byproducts after fulfilling its function is a significant advantage. openaccessjournals.com
Functional Composites and Coatings: Incorporating the monomer into composite materials to enhance mechanical properties while introducing degradability. Its use in coatings could provide surfaces that can be easily removed or that release active agents over time. rsc.org
By leveraging the distinct reactivity of its vinyl groups and the inherent responsiveness of its spiroacetal framework, this compound is poised to be a key building block in the development of the next generation of sustainable and intelligent materials.
Q & A
Q. What are the critical handling precautions for 3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use in a fume hood to minimize inhalation risks .
- Storage : Store in sealed containers under inert atmosphere (e.g., nitrogen) at ambient temperatures. Avoid exposure to moisture, strong oxidizers, or direct light .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup methods due to potential reactivity .
Q. How can the structure of this compound be confirmed after synthesis?
Answer:
Q. What are the common applications of this compound in academic research?
Answer:
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) due to its oxygen-rich spirocyclic structure .
- Polymer Science : Investigated as a crosslinking agent for epoxy resins, enhancing thermal stability .
- Biological Screening : Preliminary studies suggest antimicrobial potential; use agar diffusion assays (e.g., against E. coli) to validate activity .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
- Precursor Selection : Use pentaerythritol derivatives and α,β-unsaturated aldehydes (e.g., acrolein) in acid-catalyzed cyclocondensation. Optimize stoichiometry (1:2 aldehyde:pentaerythritol ratio) .
- Reaction Conditions : Employ microwave-assisted synthesis (80–100°C, 30 min) to reduce side products. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Purification : Use column chromatography (SiO₂, gradient elution) followed by recrystallization from ethanol/water (1:3 v/v) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Answer:
-
SAR Studies : Synthesize analogs (e.g., nitro- or hydroxyl-substituted derivatives) and compare bioactivity. For example:
Substituent IC₅₀ (μM) E. coli LogP 3,9-Diethenyl (parent) 12.3 1.45 3,9-Dinitrophenyl 8.9 2.10 3,9-Dihydroxyethyl >100 -0.30 -
Mechanistic Probes : Use fluorescence quenching assays to evaluate membrane disruption in Gram-negative bacteria .
Q. How can computational modeling aid in predicting reactivity or degradation pathways?
Answer:
Q. How to resolve contradictions in reported synthetic yields for analogous spirocyclic compounds?
Answer:
- Controlled Replication : Reproduce methods from conflicting studies (e.g., vs. 21) under identical conditions (solvent, catalyst, temperature).
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dipentaerythritol in ) and adjust purification protocols .
Q. What experimental strategies can elucidate the compound’s mechanism in biological systems?
Answer:
- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs for tracking metabolic uptake in cell cultures.
- Enzyme Inhibition Assays : Test against bacterial enoyl-ACP reductase (FabI) to assess target engagement .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
